2-Chloro-3-fluoro-5-nitropyridine CAS number
2-Chloro-3-fluoro-5-nitropyridine CAS number
An In-Depth Technical Guide to 2-Chloro-3-fluoro-5-nitropyridine (CAS No. 1079179-12-6)
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-3-fluoro-5-nitropyridine, identified by CAS number 1079179-12-6.[1][2][3] As a highly functionalized halogenated pyridine derivative, this compound has emerged as a critical intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[4] This document delves into its physicochemical properties, established synthesis protocols, key chemical reactions, and applications, with a focus on the mechanistic principles that guide its use. It is intended for researchers, chemists, and professionals in drug discovery and process development who require a deep technical understanding of this versatile chemical building block.
Core Identification and Physicochemical Properties
2-Chloro-3-fluoro-5-nitropyridine is a white crystalline powder at room temperature.[1] Its trifunctional nature, featuring chloro, fluoro, and nitro groups on a pyridine scaffold, makes it a highly reactive and versatile precursor for advanced chemical synthesis.[4] The strategic placement of these groups allows for selective chemical transformations, which is paramount in the multi-step synthesis of active pharmaceutical ingredients (APIs) and other high-value chemicals.[1]
Table 1: Key Identifiers and Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 1079179-12-6 | [1][2][5][6] |
| Molecular Formula | C₅H₂ClFN₂O₂ | [1][3][6] |
| Molecular Weight | 176.53 g/mol | [1][3][7] |
| Appearance | White crystalline powder | [1] |
| IUPAC Name | 2-chloro-3-fluoro-5-nitropyridine | [7] |
| SMILES | C1=C(C=NC(=C1F)Cl)[O-] | [3][7] |
| InChI Key | SHXURKRHCSAERA-UHFFFAOYSA-N | [7] |
| Density | ~1.6 g/cm³ | [1] |
| Boiling Point | 247.0 ± 35.0 °C at 760 mmHg | [1] |
| Flash Point | 103.2 ± 25.9 °C | [1] |
| Purity | ≥98-99% (Typical commercial grade) | [1][3] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of 2-Chloro-3-fluoro-5-nitropyridine is most effectively achieved through the chlorination of its corresponding pyridin-2-ol precursor. This method provides a high yield and a straightforward purification process.
General Synthesis from 3-fluoro-5-nitropyridin-2-ol
A well-documented procedure involves the reaction of 3-fluoro-5-nitropyridin-2-ol with a mixture of phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃).[2][8]
Causality of Reagent Selection:
-
Phosphorus Pentachloride (PCl₅): This is a powerful chlorinating agent. In this context, it is used to convert the hydroxyl group of the 3-fluoro-5-nitropyridin-2-ol (which exists in tautomeric equilibrium with its pyridinone form) into a chlorine atom. This transformation is a standard method for converting hydroxylated heterocycles into their chloro-derivatives.
-
Phosphorus Trichloride (PCl₃) / Phosphorus Oxychloride (POCl₃): Used as a solvent and co-reagent, it facilitates the reaction and helps to drive it to completion.[2][8]
Step-by-Step Experimental Protocol
The following protocol is a validated method for the laboratory-scale synthesis of the title compound.[2][8]
-
Reaction Setup: To a stirred solution of 3-fluoro-5-nitropyridin-2-ol (e.g., 1.5 g, 9.48 mmol) in phosphorus trichloride (15 mL), slowly add phosphorus pentachloride (2.96 g, 14.22 mmol) at 60 °C.[2][8]
-
Reaction Execution: Maintain the reaction mixture at 60 °C with continuous stirring for 10 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up & Quenching: After completion, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the reactive phosphorus chlorides. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).[8]
-
Washing: Combine the organic layers and wash with a saturated sodium carbonate (Na₂CO₃) solution (25 mL) to neutralize any remaining acidic components. Subsequently, dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[2][8]
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude material using silica gel column chromatography (eluent: 5% ethyl acetate in hexane) to afford the final product, 2-chloro-3-fluoro-5-nitropyridine, as a white solid (typical yield: ~97%).[2][8]
Synthesis Workflow Diagram
Caption: Synthesis workflow for 2-Chloro-3-fluoro-5-nitropyridine.
Chemical Reactivity and Core Applications
The synthetic utility of 2-Chloro-3-fluoro-5-nitropyridine is derived from the distinct reactivity of its three functional groups.[4]
-
Halogen Reactivity (Positions 2 & 3): The chlorine and fluorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. The electron-withdrawing nitro group strongly activates the pyridine ring, making these substitutions more facile. This allows for the introduction of various functionalities (amines, ethers, carbon-based groups) essential for building complex molecular scaffolds.[1][4]
-
Nitro Group Reactivity (Position 5): The nitro group can be readily reduced to an amine (-NH₂).[1] This transformation is a gateway to a vast array of subsequent chemical modifications, including diazotization, acylation, and the formation of other heterocyclic systems. This dual functionality makes the compound a cornerstone in combinatorial chemistry and drug discovery programs.[9]
This trifunctional nature makes it a crucial building block for:
-
Pharmaceuticals: Used in the synthesis of kinase inhibitors, antibacterial agents, and antifungals.[1][4]
-
Agrochemicals: Serves as a key precursor for advanced herbicides and pesticides.[4]
-
Material Science: Explored for its potential in creating specialized polymers and energetic materials.[4]
Caption: Reactivity of functional groups and their applications.
Safety, Handling, and Storage
Proper handling and storage are critical to maintain the compound's integrity and ensure laboratory safety.[1]
Hazard Identification
2-Chloro-3-fluoro-5-nitropyridine is classified with the following hazards according to the Globally Harmonized System (GHS).[7]
-
H302: Harmful if swallowed.[7]
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
Table 2: GHS Precautionary Statements
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/sprays.[10][11] |
| P264 | Wash skin thoroughly after handling.[10][12] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[10][12] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[10] |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[12] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12] |
Handling and Storage Recommendations
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[10][13] Avoid formation of dust and aerosols.[12] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][13]
-
Storage: Store in a tightly sealed container to prevent exposure to moisture and air.[1] The recommended storage environment is a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1][11]
Conclusion
2-Chloro-3-fluoro-5-nitropyridine (CAS: 1079179-12-6) is a high-value chemical intermediate whose importance in modern chemistry is undeniable. Its well-defined synthesis, coupled with the versatile and predictable reactivity of its functional groups, provides chemists with a powerful tool for the construction of novel and complex molecules. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible application in research and development.
References
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2-Chloro-3-fluoro-5-nitropyridine (1 x 100 mg). (n.d.). Reagentia. Retrieved from [Link]
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2-Chloro-3-fluoro-5-nitropyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. (2025, December 19). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- Synthesis method of 2,3-difluoro-5-chloropyridine. (n.d.). Google Patents.
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2-Chloro-3-fluoro-5-nitropyridine. (n.d.). PubChem. Retrieved from [Link]
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Ensuring Purity: The Significance of High-Quality 2-Chloro-3-fluoro-5-nitropyridine for Industrial Applications. (n.d.). Geshem. Retrieved from [Link]
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2-Chloro-5-nitropyridine. (n.d.). PubChem. Retrieved from [Link]
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